molecular formula C17H16N4O2S B2521064 N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 539807-20-0

N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2521064
CAS No.: 539807-20-0
M. Wt: 340.4
InChI Key: UMICVHVSSXDQNQ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenyl group, a pyridinyl group, and an oxadiazole ring, which are linked through a sulfanyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Sulfanyl Acetamide Moiety: This step involves the reaction of a thiol with an acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridinyl group, depending on the reagents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Compounds with oxadiazole rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring and the aromatic groups can facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-triazol-2-yl]sulfanyl}acetamide: Similar structure with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of N-(2,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-11-3-4-12(2)14(9-11)19-15(22)10-24-17-21-20-16(23-17)13-5-7-18-8-6-13/h3-9H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMICVHVSSXDQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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